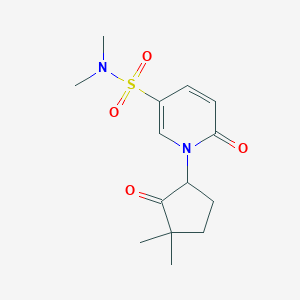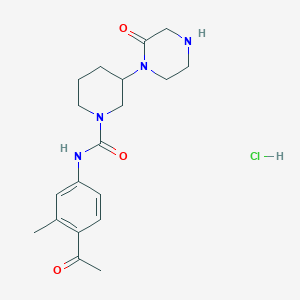![molecular formula C19H30N4O3 B7429604 N-[(1-aminocyclobutyl)methyl]-N'-[2-[2-(diethylamino)ethoxy]phenyl]oxamide](/img/structure/B7429604.png)
N-[(1-aminocyclobutyl)methyl]-N'-[2-[2-(diethylamino)ethoxy]phenyl]oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-aminocyclobutyl)methyl]-N'-[2-[2-(diethylamino)ethoxy]phenyl]oxamide, commonly known as ABT-594, is a synthetic compound that has been extensively studied for its potential use in the treatment of chronic pain. ABT-594 belongs to a class of compounds called nicotinic acetylcholine receptor agonists, which have been shown to produce potent analgesic effects in preclinical models.
Mécanisme D'action
The mechanism of action of ABT-594 involves its binding to nicotinic acetylcholine receptors (nAChRs) in the central and peripheral nervous systems. ABT-594 selectively activates a subtype of nAChR called the α4β2 subtype, which is known to play a key role in pain processing. Activation of α4β2 nAChRs by ABT-594 results in the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in pain modulation.
Biochemical and Physiological Effects:
ABT-594 has been shown to produce a range of biochemical and physiological effects in preclinical models. These effects include the activation of α4β2 nAChRs, the release of neurotransmitters involved in pain modulation, and the inhibition of pain-related signaling pathways. ABT-594 has also been shown to produce antinociceptive effects in a variety of pain models, including acute thermal, mechanical, and inflammatory pain.
Avantages Et Limitations Des Expériences En Laboratoire
ABT-594 has several advantages as a research tool for studying pain mechanisms. It produces potent analgesic effects in preclinical models, which allows researchers to study the underlying mechanisms of pain processing. ABT-594 is also selective for the α4β2 nAChR subtype, which allows for more targeted studies of pain pathways. However, ABT-594 has several limitations as a research tool. It is a complex molecule that requires a multi-step synthesis process, which can be time-consuming and expensive. Additionally, ABT-594 has not yet been studied in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on ABT-594. One potential direction is the development of more efficient synthesis methods for ABT-594 and related compounds. Another direction is the study of ABT-594 in clinical trials to determine its safety and efficacy in humans. Additionally, further studies are needed to elucidate the underlying mechanisms of ABT-594's analgesic effects and to identify potential side effects and drug interactions. Finally, ABT-594 and related compounds may have potential applications in the treatment of other conditions, such as addiction and depression, which are also mediated by nAChRs.
Méthodes De Synthèse
ABT-594 is a complex molecule that requires a multi-step synthesis process. The synthesis of ABT-594 involves the coupling of two key intermediates: cyclobutylamine and 2-[2-(diethylamino)ethoxy]phenylboronic acid. The resulting product is then subjected to a series of reactions involving protecting groups, deprotection, and coupling to yield the final product.
Applications De Recherche Scientifique
ABT-594 has been extensively studied for its potential use as a novel analgesic agent. Preclinical studies have shown that ABT-594 produces potent analgesic effects in a variety of pain models, including acute thermal, mechanical, and inflammatory pain. ABT-594 has also been shown to produce antinociceptive effects in neuropathic pain models.
Propriétés
IUPAC Name |
N-[(1-aminocyclobutyl)methyl]-N'-[2-[2-(diethylamino)ethoxy]phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O3/c1-3-23(4-2)12-13-26-16-9-6-5-8-15(16)22-18(25)17(24)21-14-19(20)10-7-11-19/h5-6,8-9H,3-4,7,10-14,20H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFSAFGWFXBOHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC=C1NC(=O)C(=O)NCC2(CCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-Bromo-2-methylphenyl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7429527.png)
![4-(1H-benzimidazol-2-yl)-N-[1-(3,4-dimethylphenyl)-3-hydroxypropan-2-yl]butanamide](/img/structure/B7429531.png)



![[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 5-cyclopropyl-5-oxopentanoate](/img/structure/B7429574.png)
![5-[1-[4-(trifluoromethyl)phenyl]ethylamino]-3,4-dihydro-2H-isoquinolin-1-one](/img/structure/B7429581.png)
![N-{4-[2,2,6-trimethyl-6-(trifluoromethyl)morpholine-4-carbonyl]phenyl}prop-2-enamide](/img/structure/B7429587.png)
![1-[(3,5-Difluoro-4-morpholin-4-ylphenyl)methyl]-2,3-dimethylguanidine;hydrobromide](/img/structure/B7429594.png)
![N-(4-amino-3-methoxyphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7429612.png)
![2-[2-[cyano(phenyl)methyl]pyrrolidin-1-yl]-N-(2,3-dihydro-1H-indol-5-yl)-2-oxoacetamide](/img/structure/B7429620.png)
![N,N-dimethyl-4-[5-nitro-3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-sulfonamide](/img/structure/B7429626.png)

